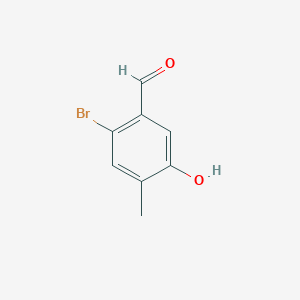

2-Bromo-5-hydroxy-4-methylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-hydroxy-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-5-2-7(9)6(4-10)3-8(5)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTADUWLAIGTDNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482079 | |

| Record name | 2-Bromo-5-hydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57295-31-5 | |

| Record name | 2-Bromo-5-hydroxy-4-methylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57295-31-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-hydroxy-4-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Bromo 5 Hydroxy 4 Methylbenzaldehyde

Precursor-Based Synthesis Approaches

A logical approach to the synthesis of 2-Bromo-5-hydroxy-4-methylbenzaldehyde involves the modification of a pre-existing substituted benzaldehyde (B42025) or a related aromatic precursor. The choice of starting material is critical and will determine the subsequent reaction sequence.

Electrophilic Aromatic Substitution for Bromination of Substituted Benzaldehydes

One of the most direct routes to introduce a bromine atom onto an aromatic ring is through electrophilic aromatic substitution. Starting with a suitably substituted benzaldehyde, such as 4-hydroxy-3-methylbenzaldehyde, regioselective bromination can be achieved. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is also activating and ortho-, para-directing. The aldehyde group, being a deactivating, meta-directing group, will also influence the position of bromination.

In the case of 4-hydroxy-3-methylbenzaldehyde, the positions ortho to the powerful hydroxyl directing group are favored. This would lead to bromination at the C2 or C6 position. The steric hindrance from the adjacent methyl group at C3 might influence the regioselectivity between these two positions.

Various brominating agents can be employed to achieve regioselective bromination of phenols. N-Bromosuccinimide (NBS) is a common and effective reagent for the ortho-bromination of para-substituted phenols. nih.gov The selectivity of the reaction can be influenced by the choice of solvent and the presence of catalysts. For instance, the use of p-toluenesulfonic acid (pTsOH) as a catalyst in conjunction with NBS has been shown to improve selectivity for mono-ortho-bromination. nih.gov

A study on the bromination of p-cresol (4-methylphenol) using NBS in methanol (B129727) demonstrated that the reaction proceeds rapidly to give the mono-ortho-brominated product. nih.gov Another approach involves the use of potassium bromide (KBr) with an oxidizing agent, such as in the ZnAl–BrO3−–layered double hydroxides system, which has shown excellent regioselectivity for the bromination of phenols. nih.gov

A general procedure for the synthesis of a similar compound, 2-bromo-5-hydroxybenzaldehyde (B121625), from 3-hydroxybenzaldehyde involves dissolving the starting material in a solvent like dichloromethane and then adding bromine dropwise at a controlled temperature. chemicalbook.comchemicalbook.com This method could potentially be adapted for the bromination of 4-hydroxy-3-methylbenzaldehyde.

Table 1: Comparison of Brominating Agents for Phenols

| Brominating Agent | Typical Conditions | Selectivity | Reference |

| N-Bromosuccinimide (NBS) | Methanol, with 10 mol % pTsOH | Excellent for mono-ortho-bromination | nih.gov |

| KBr/ZnAl–BrO3−–LDHs | Acetic acid/water, 35 °C | Excellent regioselectivity, para-favored | nih.gov |

| Bromine (Br2) | Dichloromethane, 35-38 °C | Dependent on substrate and conditions | chemicalbook.comchemicalbook.com |

| H2O2-HBr | Water | Regioselective | researchgate.net |

Regioselective Hydroxylation Methods for Aromatic Systems

Introducing a hydroxyl group at a specific position on an already substituted aromatic ring can be challenging. A potential synthetic route could involve the hydroxylation of a precursor such as 2-bromo-4-methylbenzaldehyde. However, direct regioselective hydroxylation of such a substrate is not a straightforward transformation.

One possible, albeit multi-step, approach could involve the conversion of 2-bromo-4-methylaniline to 2-bromo-4-methylphenol via diazotization followed by hydrolysis. The resulting 2-bromo-4-methylphenol could then be formylated to introduce the aldehyde group. The formylation of phenols can be achieved through various methods, such as the Vilsmeier-Haack reaction or the Duff reaction.

Alternatively, modern methods for directed C-H hydroxylation could be explored. Metallaphotocatalysis has been used for the ortho-hydroxylation of substituted anilides, though this would require the presence of a suitable directing group. nih.govsemanticscholar.org The Boyland-Sims oxidation offers a classical route for the ortho-hydroxylation of anilines, but it is known to suffer from harsh conditions and low yields. semanticscholar.org

Given the challenges of direct hydroxylation, a more common strategy involves starting with a precursor that already contains the hydroxyl groups in the desired positions, or a group that can be readily converted to a hydroxyl group.

Methylation Strategies for Benzene (B151609) Ring Modification

If a suitable dihydroxy precursor, such as 2-bromo-4,5-dihydroxybenzaldehyde, could be synthesized, the final step would be the selective methylation of one of the hydroxyl groups. The selective methylation of catechols (1,2-dihydroxybenzenes) and their derivatives is a well-established field, driven by the need for regioselectively modified natural products and pharmaceuticals.

Enzymatic methylation using O-methyltransferases offers high regioselectivity. nih.govucl.ac.uklido-dtp.ac.ukresearchgate.net These enzymes, often dependent on the cofactor S-adenosylmethionine (SAM), can selectively methylate one hydroxyl group over another, guided by the enzyme's active site. nih.govucl.ac.uk For instance, catechol-O-methyltransferase (COMT) is known to catalyze the 3-O-methylation of catechols. nih.gov

Chemical methods for selective methylation often rely on differences in the acidity or steric environment of the hydroxyl groups. The use of a base and a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), can sometimes lead to selective methylation, although mixtures of products are common. Protecting group strategies can also be employed to block one hydroxyl group while the other is methylated.

A synthesis of the related compound 2-bromo-5-hydroxy-4-methoxybenzaldehyde was achieved by starting from veratraldehyde (3,4-dimethoxybenzaldehyde). Bromination followed by selective demethylation at the 5-position using concentrated sulfuric acid in the presence of methionine yielded the desired product. researchgate.net A similar strategy could potentially be adapted, starting from a different precursor to achieve the desired substitution pattern.

Functional Group Interconversions and Protecting Group Chemistry

In multi-step syntheses of complex molecules like this compound, functional group interconversions and the use of protecting groups are often indispensable. ub.edu These strategies allow for the management of reactive sites and the sequential introduction of substituents.

For instance, the aldehyde group is reactive towards both nucleophiles and oxidizing agents. If a reaction needs to be performed that is incompatible with the aldehyde, it can be protected, for example, as an acetal. The acetal can withstand a variety of reaction conditions and can be easily deprotected back to the aldehyde using aqueous acid.

Similarly, phenolic hydroxyl groups are acidic and can interfere with reactions involving strong bases or organometallic reagents. They can be protected as ethers (e.g., methyl, benzyl, or silyl (B83357) ethers) or esters. The choice of protecting group is crucial and depends on the stability of the group to the subsequent reaction conditions and the ease of its removal. An orthogonal protecting group strategy, where different protecting groups can be removed under distinct conditions, allows for the selective deprotection of one functional group in the presence of others.

A plausible synthetic route could involve the protection of the hydroxyl group of 4-hydroxy-3-methylbenzaldehyde before bromination to alter the directing effect of the substituent and potentially achieve a different regioselectivity. After bromination, the protecting group would be removed to yield the desired product.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The success of a synthetic strategy often hinges on the careful optimization of reaction conditions to maximize the yield of the desired product and minimize the formation of side products.

Solvent Effects on Synthetic Pathways

The choice of solvent can have a profound impact on the rate and selectivity of a reaction. In electrophilic aromatic substitution reactions, such as bromination, the solvent can influence the stability of the charged intermediates (arenium ions).

For the bromination of phenols, the solvent can affect the ortho-to-para product ratio. rsc.org In polar, protic solvents, the phenoxide ion may be formed, which is highly activated and can lead to over-bromination. In non-polar solvents, the reaction may be slower but more selective. For example, the bromination of phenol (B47542) with N-bromosuccinimide in chlorinated solvents has been shown to favor the formation of the ortho-bromo product. rsc.org

A study on the bromination of p-cresol with NBS found that conducting the reaction in methanol gave good yields of the mono-ortho-brominated product. nih.gov The optimization of solvent is therefore a critical parameter in developing a high-yielding synthesis of this compound.

Table 2: Influence of Solvent on Ortho:Para Ratio in Phenol Bromination

| Brominating Agent | Solvent | Ortho:Para Ratio | Reference |

| N-Bromosuccinimide | Chlorinated Solvents | High ortho selectivity | rsc.org |

| Bromine | Non-polar Solvents | Generally favors para, but substrate dependent | rsc.org |

| NBS | Methanol | Good ortho selectivity for p-cresol | nih.gov |

Catalytic Approaches in Synthesis

The synthesis of this compound can be approached through two primary retrosynthetic pathways: the bromination of 5-hydroxy-4-methylbenzaldehyde or the formylation of 3-bromo-6-methylphenol. Both routes can be significantly enhanced through the use of catalysts to improve reaction rates, selectivity, and yield.

One major catalytic strategy involves the oxidation of a methyl group on a cresol precursor. For the synthesis of similar hydroxybenzaldehydes, transition metal salts, such as cobalt chloride, have been effectively used to catalyze the oxidation of the cresol methyl group to an aldehyde in the presence of an alkali and an oxygen source google.com. This approach is advantageous due to the low cost of the raw materials google.com. Another patent describes the use of cobalt salt catalysts (e.g., Cobaltous diacetate) in combination with a copper-based promoter for the oxidation of a brominated methylphenol to the corresponding benzaldehyde.

Alternatively, the formylation of a phenolic precursor represents a key catalytic route. The ortho-formylation of phenols can be achieved with high regioselectivity using a system composed of anhydrous magnesium dichloride (MgCl₂), triethylamine (Et₃N), and paraformaldehyde orgsyn.orgorgsyn.org. This method avoids the harsh conditions and lack of selectivity associated with traditional methods like the Reimer–Tiemann reaction orgsyn.orgresearchgate.net. Alkyl and alkoxy substituents on the phenol ring are known to promote this formylation, leading to high or excellent yields of the corresponding salicylaldehydes orgsyn.org.

For the bromination step, catalysis can be employed to enhance selectivity. While activated aromatic rings like phenols can often be brominated without a catalyst, controlling the reaction to achieve mono-bromination at the desired position can be challenging rsc.org. The use of acidic H-beta zeolites as catalysts in the bromination of toluene has been shown to favor the formation of nuclear brominated products, indicating that solid acid catalysts could be a viable strategy for directing the regioselectivity of bromination on a substituted phenol researchgate.net.

Interactive Table: Catalytic Systems in the Synthesis of Substituted Benzaldehydes

| Synthetic Route | Precursor | Catalyst System | Promoter/Co-catalyst | Key Advantages |

| Methyl Group Oxidation | p-Cresol | Cobalt Chloride | - | Utilizes inexpensive raw materials; direct conversion. google.com |

| Ortho-Formylation | 2-Bromophenol | MgCl₂, Paraformaldehyde | Triethylamine (Et₃N) | High ortho-selectivity; mild reaction conditions. orgsyn.orgorgsyn.org |

| Aromatic Bromination | Toluene | H-beta Zeolites | - | Favors nuclear bromination; potential for regioselectivity. researchgate.net |

Temperature and Pressure Influence on Reaction Efficiency

Kinetic studies on the bromination of cresol isomers demonstrate a clear dependence on temperature, where the rate constant increases with rising temperature unitedjchem.org. For the synthesis of the related 2-bromo-5-hydroxybenzaldehyde, a specific temperature profile is crucial for efficiency. The initial dissolution of the starting material and the subsequent bromination reaction are often performed at a moderately elevated temperature (e.g., 35-40°C) to ensure a sufficient reaction rate chemicalbook.comchemicalbook.com. Following the reaction, the temperature is significantly lowered (e.g., to -5 to 0°C) to induce crystallization and maximize the recovery of the solid product, thereby directly impacting the isolated yield chemicalbook.comchemicalbook.com.

The influence of pressure on these types of reactions is less commonly exploited in traditional liquid-phase synthesis, as they are typically conducted at atmospheric pressure. However, the field of mechanochemistry, which involves reactions induced by mechanical force (including pressure and grinding), is emerging as a powerful technique chemrxiv.org. Mechanochemical bromination reactions can proceed rapidly, sometimes reaching completion in under 30 minutes in a ball mill, and may offer unique reaction pathways or improved selectivity chemrxiv.org. While the pressure induced by techniques like magic-angle spinning in a solid-state NMR rotor may not be sufficient on its own to drive the reaction to completion, it highlights that a combination of pressure and efficient mixing is crucial for mechanochemical transformations chemrxiv.org. This suggests that pressure could be a key variable in developing novel, solvent-free synthetic routes.

Interactive Table: Influence of Temperature on Synthetic Steps

| Reaction Step | Typical Temperature Range | Rationale | Impact on Efficiency |

| Bromination | 35 - 75°C | To increase reaction rate and ensure completion. google.comchemicalbook.com | Higher temperature increases rate but may decrease selectivity. researchgate.netunitedjchem.org |

| Crystallization | -5 - 10°C | To decrease solubility and maximize product precipitation. chemicalbook.comchemicalbook.com | Lower temperature is critical for achieving high isolated yield. |

| Formylation (Reflux) | ~75°C (in THF) | To overcome the activation energy of the reaction. orgsyn.org | Ensures reasonable reaction time (e.g., 2-4 hours). orgsyn.org |

Green Chemistry Considerations and Sustainable Synthetic Routes

Aligning the synthesis of this compound with the principles of green chemistry is essential for modern chemical manufacturing. This involves minimizing hazardous waste, improving atom economy, and using safer reagents and conditions researchgate.netresearchgate.net.

A primary consideration is the choice of brominating agent. Traditional methods often use molecular bromine (Br₂), which is highly toxic, corrosive, and hazardous to handle researchgate.net. Sustainable alternatives aim to replace liquid bromine with safer, solid bromine carriers or in-situ generation methods.

N-Bromosuccinimide (NBS) is a widely used solid reagent that is easier and safer to handle than liquid bromine researchgate.netcambridgescholars.com.

Bromide/Bromate Mixtures: An aqueous solution of a bromide (e.g., NaBr) and a bromate (e.g., NaBrO₃) can be acidified in-situ to generate the reactive brominating species. This method avoids handling elemental bromine and can be performed under ambient conditions, often using water as a solvent rsc.org.

Aerobic Bromination: Catalytic systems that use a bromide salt (like HBr or NaBr) and molecular oxygen (O₂) as the terminal oxidant offer a highly sustainable route. This approach has a high atom economy and avoids stoichiometric, hazardous oxidants nih.gov.

The choice of solvent is another key aspect of green synthesis. Many classical bromination and formylation reactions use chlorinated solvents like dichloromethane chemicalbook.comchemicalbook.com. Green chemistry encourages the substitution of such solvents with more environmentally benign alternatives like water, ethanol, or acetonitrile, or moving towards solvent-free reaction conditions orgsyn.orgresearchgate.net. Mechanochemical synthesis, for instance, can be performed in the absence of any bulk solvent, significantly reducing waste chemrxiv.org.

Finally, the use of recyclable catalysts, such as the zeolites mentioned for aromatic bromination, is a cornerstone of sustainable synthesis. Developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused would significantly improve the environmental footprint of the manufacturing process researchgate.net.

Interactive Table: Comparison of Traditional vs. Green Synthetic Reagents

| Feature | Traditional Reagent | Green Alternative(s) | Sustainability Advantage |

| Brominating Agent | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS); NaBr/NaBrO₃; HBr/O₂ rsc.orgresearchgate.netnih.gov | Reduced toxicity, safer handling, improved atom economy. |

| Solvent | Dichloromethane, Chloroform | Water, Ethanol, Acetonitrile, or Solvent-Free orgsyn.orgrsc.orgresearchgate.net | Lower environmental impact, reduced worker exposure, less hazardous waste. |

| Oxidant | Stoichiometric Oxidants | Molecular Oxygen (O₂) nih.gov | O₂ is an inexpensive and non-polluting oxidant; water is the only byproduct. |

| Catalyst | Homogeneous (often not recycled) | Heterogeneous Catalysts (e.g., Zeolites) researchgate.net | Enables easy separation and catalyst recycling, reducing waste and cost. |

Mechanistic Insights and Reactivity Profiling of 2 Bromo 5 Hydroxy 4 Methylbenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is a key center of reactivity in 2-bromo-5-hydroxy-4-methylbenzaldehyde, participating in a variety of nucleophilic addition and condensation reactions, as well as oxidation and reduction pathways. The presence of the electron-donating hydroxyl and methyl groups on the aromatic ring can modulate the electrophilicity of the carbonyl carbon.

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles.

Imine Formation: Primary amines react with aldehydes to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate. libretexts.org The reaction is reversible, and the removal of water drives the equilibrium towards the imine product. youtube.com The pH is a critical factor, with a slightly acidic environment (around pH 5) being optimal to facilitate both the nucleophilic attack and the dehydration step. libretexts.org

Hemiacetal Formation: In the presence of alcohols, this compound can form a hemiacetal. researchgate.net This reaction involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon. khanacademy.org Due to the presence of the hydroxyl group within the same molecule, there is a potential for intramolecular hemiacetal formation, which could lead to a cyclic structure. khanacademy.orgmasterorganicchemistry.comwikipedia.orgyoutube.comkhanacademy.org The stability of such cyclic hemiacetals is often greater than their acyclic counterparts, particularly if a five or six-membered ring is formed. khanacademy.orgwikipedia.org

A representative scheme for nucleophilic addition to an aldehyde is shown below:

Scheme 1: General Nucleophilic Addition to an Aldehyde

Condensation reactions involving the aldehyde group are fundamental for forming carbon-carbon bonds.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a weak base like piperidine (B6355638) or an ammonium (B1175870) salt. researchgate.netbhu.ac.inresearchgate.nettandfonline.comacs.org The reaction with this compound would yield a substituted cinnamic acid derivative, which is a valuable intermediate in the synthesis of various organic compounds. tandfonline.com The presence of electron-donating or electron-withdrawing groups on the benzaldehyde (B42025) can influence the reaction rate, though high conversions are generally achievable. tandfonline.com

Claisen-Schmidt Condensation: This is a base-catalyzed reaction between an aromatic aldehyde and a ketone or another aldehyde, leading to the formation of α,β-unsaturated ketones (chalcones) or aldehydes. researchgate.netresearchgate.netwisdomlib.orgnumberanalytics.comwikipedia.org In the case of this compound, reaction with a suitable ketone would produce a chalcone (B49325) derivative. This reaction is a specific type of aldol (B89426) condensation where the aldehyde lacks α-hydrogens, preventing self-condensation. researchgate.netwikipedia.org

| Reaction Name | Reactant | Catalyst | Product Type |

| Knoevenagel Condensation | Active methylene compound | Weak base (e.g., piperidine) | Substituted cinnamic acid |

| Claisen-Schmidt Condensation | Ketone | Strong base (e.g., NaOH) | α,β-Unsaturated ketone |

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-bromo-5-hydroxy-4-methylbenzoic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) under basic or neutral conditions, and chromic acid. rasayanjournal.co.insemanticscholar.orgresearchgate.netquora.comlibretexts.org Phase transfer catalysis can be employed to carry out the oxidation with permanganate in non-polar solvents, leading to high yields of the carboxylic acid. rasayanjournal.co.insemanticscholar.orgresearchgate.net

Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, (2-bromo-5-hydroxy-4-methylphenyl)methanol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose, as it does not typically reduce other functional groups like the aromatic ring or the bromo substituent under standard conditions. ugm.ac.idresearchgate.netmasterorganicchemistry.comlibretexts.orglibretexts.org The reaction is often carried out in an alcoholic solvent like methanol (B129727) or ethanol. libretexts.org

| Transformation | Reagent | Product |

| Oxidation | Potassium permanganate (KMnO₄) | 2-Bromo-5-hydroxy-4-methylbenzoic acid |

| Reduction | Sodium borohydride (NaBH₄) | (2-Bromo-5-hydroxy-4-methylphenyl)methanol |

Reactivity of the Bromine Substituent

The bromine atom on the aromatic ring is a versatile handle for further functionalization through substitution and cross-coupling reactions.

While aryl halides are generally unreactive towards nucleophilic substitution, the presence of electron-withdrawing groups ortho or para to the halogen can facilitate nucleophilic aromatic substitution (SNAr). pressbooks.pubwikipedia.orgyoutube.com In this compound, the aldehyde group is an electron-withdrawing group. However, its position is meta to the bromine, which does not effectively stabilize the Meisenheimer complex intermediate formed during an SNAr reaction. pressbooks.pub The hydroxyl and methyl groups are electron-donating, further deactivating the ring towards nucleophilic attack. chemistrysteps.commasterorganicchemistry.com Therefore, SNAr reactions on this substrate are expected to be difficult and would likely require harsh conditions or the use of strong nucleophiles. pressbooks.pubnih.govresearchgate.net

The bromine substituent serves as an excellent electrophile in various palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Stille Couplings: The Stille reaction couples an organostannane with an organic halide or triflate, catalyzed by a palladium complex. nih.govorganic-chemistry.orglibretexts.orgwikipedia.orgharvard.edu this compound can be coupled with various organostannanes (e.g., vinyl-, aryl-, or alkylstannanes) to introduce a new substituent at the position of the bromine atom. nih.govwikipedia.org The reaction is tolerant of a wide range of functional groups, including aldehydes. nih.gov

Heck Reactions: The Heck reaction is the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. researchgate.netwisdomlib.orgyoutube.comorganic-chemistry.orgwikipedia.orgnih.govnih.gov this compound can undergo a Heck reaction with various alkenes, such as acrylates or styrenes, in the presence of a palladium catalyst and a base. wikipedia.org The phenolic hydroxyl group may require protection depending on the reaction conditions. researchgate.net

| Reaction Name | Coupling Partner | Catalyst | Product Type |

| Stille Coupling | Organostannane (R-SnBu₃) | Palladium complex | Aryl-substituted product |

| Heck Reaction | Alkene (R-CH=CH₂) | Palladium complex | Substituted alkene |

Halogen Dance Reactions

The halogen dance is a base-catalyzed reaction involving the migration of a halogen atom to a different position on an aromatic or heteroaromatic ring. researchgate.net This transposition reaction typically occurs as a 1,2- or 1,3-halogen shift around the ring system. researchgate.net It serves as a powerful method for molecular editing, enabling the synthesis of isomers that may be difficult to access through direct functionalization. researchgate.net The mechanism often proceeds through a series of deprotonation and metal-halogen exchange steps, leading to the formation of various aryllithium or related organometallic intermediates. While the halogen dance reaction is a known phenomenon for various bromo-aromatic compounds, specific studies documenting this reaction for this compound are not extensively detailed in the surveyed scientific literature. The presence of acidic protons (phenolic hydroxyl) and multiple potential sites for deprotonation on the ring could lead to complex reaction pathways under the strongly basic conditions typically required for this transformation.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a dominant director of the molecule's reactivity, primarily through its ability to engage in hydrogen bonding and its electronic influence on the aromatic system.

A defining feature of this compound is the capacity for strong intramolecular hydrogen bonding . The ortho-position of the hydroxyl group relative to the aldehyde group facilitates the formation of a stable six-membered pseudo-ring. doubtnut.com This internal hydrogen bond between the hydroxyl proton and the carbonyl oxygen significantly influences the molecule's conformation, physical properties, and chemical reactivity. acs.orgacs.org Such intramolecular bonds are known to play a crucial role in the structure and function of diverse chemical systems, from medicinal compounds to biological molecules. acs.orgcore.ac.uk

In the solid state and in non-polar solvents, this intramolecular interaction is expected to be the dominant conformation. However, in polar solvents or in a crystalline matrix, intermolecular hydrogen bonding can also occur. In related hydroxy benzaldehydes, crystal structure analyses have revealed that molecules can be linked by hydrogen bonds between the hydroxyl and carbonyl groups of adjacent molecules, often forming extended chains or dimeric structures. researchgate.net The balance between intra- and intermolecular hydrogen bonding can be disrupted by steric effects or by competitive resonance effects within the molecule. researchgate.net

The arrangement of the hydroxyl and carbonyl oxygen atoms makes this compound a potential bidentate ligand for metal ions. This structural motif, known as a salicylaldehyde (B1680747) derivative, is a classic framework for forming stable chelate complexes with a wide range of metals. Upon deprotonation of the phenolic hydroxyl, the resulting phenoxide ion and the adjacent carbonyl oxygen can coordinate to a metal center, forming a stable six-membered chelate ring.

Furthermore, derivatization of the aldehyde, for instance through condensation with a primary amine to form a Schiff base, enhances this chelating ability. The resulting Schiff base ligand, with its imine nitrogen and phenolic oxygen, is a highly effective chelator. While the structural features strongly suggest a capacity for chelation, specific studies detailing the chelation-driven reactions of this compound with various metal centers are not prominent in the surveyed literature.

The phenolic hydroxyl group is a prime site for chemical modification to alter the molecule's properties or to build more complex structures. Classical derivatization strategies for phenols are broadly applicable and include electrophilic substitutions at the hydroxyl oxygen. nih.gov Common derivatization reactions include:

Alkylation: Reaction with alkyl halides or sulfates under basic conditions to form ethers.

Acylation/Esterification: Reaction with acyl chlorides or anhydrides to form esters. This can improve bioavailability or modify the compound's biological activity. nih.gov

Silylation: Conversion into a silyl (B83357) ether using reagents like trimethylsilyl (B98337) chloride, which increases volatility and thermal stability, often used for gas chromatography-mass spectrometry (GC-MS) analysis. nih.gov

A related compound, 2-bromo-5-hydroxy-4-methoxybenzaldehyde, is utilized in the synthesis of galanthamine (B1674398), an acetylcholinesterase (AChE) inhibitor, highlighting the practical application of such derivatization pathways in medicinal chemistry. tcichemicals.com

Electronic and Steric Influence of Substituents on Aromatic Ring Reactivity and Regioselectivity

The reactivity of the aromatic ring and the aldehyde functional group is governed by the combined electronic and steric effects of all four substituents. The electrophilicity of the carbonyl carbon and the electron density of the benzene (B151609) ring are modulated by a complex interplay of inductive and resonance effects. ncert.nic.instpeters.co.in

Electronic Effects: The substituents exert opposing electronic influences.

Electron Donating Groups (Activating): The hydroxyl (-OH) group is a powerful activating group, donating electron density to the ring via resonance (+R effect), which is stronger than its inductive withdrawal (-I effect). The methyl (-CH₃) group is a weak activating group, donating electron density primarily through an inductive effect (+I) and hyperconjugation.

This combination of effects makes the carbonyl carbon less electrophilic than in an unsubstituted benzaldehyde due to the net electron-donating character of the -OH and -CH₃ groups. ncert.nic.in However, the aldehyde remains a site for nucleophilic addition. For electrophilic aromatic substitution, the powerful directing effect of the hydroxyl group would strongly favor substitution at the position ortho to it (C6), though this position is sterically hindered.

Steric Effects: Steric hindrance plays a critical role. The presence of two substituents (Br and CHO) ortho to each other creates significant steric strain. This can hinder the approach of nucleophiles to the carbonyl carbon and also influence the orientation of incoming electrophiles targeting the aromatic ring. ncert.nic.in In aldehydes with bulky ortho substituents, the aldehyde group can be twisted out of the plane of the benzene ring, which reduces resonance effects.

The table below summarizes the influence of each substituent.

| Substituent | Position | Electronic Effect (Inductive, Resonance) | Overall Effect on Ring |

| -CHO | C1 | -I, -R | Strong Deactivating |

| -Br | C2 | -I, +R | Deactivating, ortho/para directing |

| -OH | C5 | -I, +R | Strong Activating, ortho/para directing |

| -CH₃ | C4 | +I | Weak Activating, ortho/para directing |

Kinetic and Thermodynamic Aspects of Reaction Pathways

Detailed quantitative kinetic and thermodynamic studies for reactions involving this compound are not widely available in the literature. However, qualitative assessments can be made based on its structural and electronic properties.

Thermodynamics: The formation of the intramolecular hydrogen bond between the ortho-hydroxyl and aldehyde groups is a thermodynamically favorable process, as it leads to a stable, low-energy, six-membered ring conformation. Reactions that disrupt this stable arrangement would require an initial energy input. Conversely, reactions that lead to products where this interaction is preserved or replaced by an even more stable arrangement (like a chelate ring) would be thermodynamically favored.

Kinetics: The rates of reaction are influenced by the activation energies of the transition states.

Nucleophilic Addition to Carbonyl: The net electron-donating effect of the -OH and -CH₃ groups increases the electron density on the carbonyl carbon, which would kinetically slow down the rate of nucleophilic attack compared to unsubstituted benzaldehyde by raising the activation energy. ncert.nic.in

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR Analysis for Structural Confirmation

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 2-Bromo-5-hydroxy-4-methylbenzaldehyde, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aldehydic proton, the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic effects of the substituents on the benzene (B151609) ring—namely the bromine atom, the hydroxyl group, and the aldehyde group.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to gain insight into their chemical environment. The spectrum for this compound would display separate resonances for the carbonyl carbon of the aldehyde, the aromatic carbons, and the methyl carbon. The positions of the aromatic carbon signals are particularly informative, as they are affected by the electron-donating or electron-withdrawing nature of the attached functional groups.

Detailed and verified ¹³C NMR spectral data for this compound could not be located in the available scientific databases.

Advanced NMR Techniques

Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are often used to further resolve complex structures by showing correlations between different nuclei. These methods would be instrumental in definitively assigning all proton and carbon signals for this compound. Information regarding the application of 2D NMR techniques to this specific compound is not currently available.

Additionally, specialized techniques like ¹¹⁹Sn NMR would be relevant for the analysis of organometallic derivatives of this compound, for instance, if it were used as a ligand in organotin chemistry. However, there is no information available regarding the synthesis or ¹¹⁹Sn NMR characterization of such derivatives.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is characteristic of the compound's structure.

Specific EI-MS fragmentation data for this compound is not documented in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating and identifying volatile and thermally stable compounds. A GC-MS analysis of this compound would provide its retention time, which is a characteristic property under specific chromatographic conditions, and its mass spectrum.

A search of available databases did not yield specific GC-MS analysis data, such as retention time or a mass spectrum, for this compound.

X-ray Crystallography and Solid-State Structural Analysis

Polymorphism Studies and Crystal Engineering

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceuticals. These different crystalline arrangements, or polymorphs, can exhibit distinct physical and chemical properties. While specific polymorphism studies on this compound are not extensively documented in publicly available literature, the closely related compound, 2-bromo-5-hydroxybenzaldehyde (B121625), offers a well-documented case study of polymorphism, providing valuable insights into the potential crystalline behavior of its methylated analog.

Research has identified at least two polymorphs of 2-bromo-5-hydroxybenzaldehyde, herein designated as Form I and Form II. researchgate.netresearchgate.net These forms display different crystal packing and hydrogen bonding patterns, which arise from the conformational flexibility of the molecule, particularly the rotation of the aldehyde and hydroxyl groups.

Form I of 2-bromo-5-hydroxybenzaldehyde crystallizes in the orthorhombic space group P2₁2₁2₁. researchgate.net In this form, the molecules are linked by intermolecular hydrogen bonds between the hydroxyl and carbonyl groups, forming zigzag chains that extend along the b-axis. The O···O distance for this hydrogen bond is 2.804 (4) Å. researchgate.net The molecules within these chains are further organized into layers perpendicular to the a-axis. researchgate.net A notable structural feature of Form I is the significant deviation of the bromine atom from the plane of the benzene ring and a twist in the aldehyde group of approximately 7.1 (5)° relative to the aryl plane. researchgate.net

Form II represents a different polymorphic modification, crystallizing in the monoclinic space group P2₁/c. researchgate.net A key distinction in the crystal packing of Form II is the formation of centrosymmetric dimers through a pair of O—H···O hydrogen bonds. researchgate.net The O···O distance in this arrangement is 2.939 (5) Å. researchgate.net This dimeric motif is a significant departure from the catemeric chain observed in Form I. In Form II, the aldehyde group is twisted by approximately 10.0 (5)° from the plane of the benzene ring. researchgate.net

The existence of these two distinct polymorphic forms for 2-bromo-5-hydroxybenzaldehyde underscores the role of subtle energetic differences in directing the self-assembly of molecules in the solid state. The interplay of hydrogen bonding and steric factors, influenced by the substituent groups on the benzene ring, dictates the resulting crystal lattice. These findings provide a foundation for crystal engineering efforts, where a systematic understanding of intermolecular interactions can be used to design new crystalline materials with desired properties.

Table 1: Crystallographic Data for the Polymorphs of 2-Bromo-5-hydroxybenzaldehyde

| Parameter | Form I | Form II |

| Chemical Formula | C₇H₅BrO₂ | C₇H₅BrO₂ |

| Molecular Weight | 201.01 | 201.01 |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| a (Å) | 3.974 (3) | 11.841 (2) |

| b (Å) | 9.164 (8) | 3.9851 (5) |

| c (Å) | 16.547 (3) | 16.547 (3) |

| α (°) | 90 | 90 |

| β (°) | 90 | 108.33 (2) |

| γ (°) | 90 | 90 |

| Volume (ų) | 602.4 (9) | 772.3 (2) |

| Z | 4 | 4 |

| Hydrogen Bond Motif | Zigzag chain | Centrosymmetric dimer |

| O···O Distance (Å) | 2.804 (4) | 2.939 (5) |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Properties

No specific data found in the search results.

No specific data found in the search results.

No specific data found in the search results.

Molecular Electrostatic Potential (MEP) Mapping

No specific data found in the search results.

Hirshfeld Surface Analysis for Detailed Intermolecular Contacts

No specific data found in the search results.

Prediction of Reactivity Descriptors and Exploration of Reaction Pathways

No specific data found in the search results.

Conformational Analysis and Energetic Stability

Computational and theoretical chemistry investigations provide crucial insights into the conformational preferences and energetic stability of substituted benzaldehydes. While specific conformational analysis and energetic stability studies for 2-Bromo-5-hydroxy-4-methylbenzaldehyde are not extensively available in the reviewed literature, research on closely related analogs such as 2-Bromo-5-hydroxybenzaldehyde (B121625) and 5-Bromo-2-hydroxybenzaldehyde offers valuable perspectives. These studies typically employ quantum mechanical calculations, including Hartree-Fock (HF) methods and Density Functional Theory (DFT), to predict molecular geometries and relative energies of different conformers.

For instance, studies on 2-Bromo-5-hydroxybenzaldehyde have compared its geometry in the crystalline state with that of an isolated molecule determined through ab initio quantum mechanical calculations. researchgate.net In the solid state, intermolecular forces, particularly hydrogen bonding between the hydroxyl and carbonyl groups, play a significant role in dictating the observed conformation. researchgate.net Theoretical calculations for the isolated molecule, however, provide the intrinsic energetic preferences of different conformations without the influence of crystal packing effects.

In the case of 2-Bromo-5-hydroxybenzaldehyde, a notable deviation of the bromine atom from the plane of the benzene (B151609) ring and a twisting of the aldehyde group have been observed in the crystal structure. researchgate.net Computational methods like HF and DFT are utilized to understand these structural features. researchgate.net The energetic stability of different conformers, such as those arising from the rotation of the hydroxyl and aldehyde groups, can be evaluated to determine the most stable, lowest-energy conformation.

The relative energies of different conformers are a key outcome of these computational investigations. These energy differences can be used to predict the population of each conformer at a given temperature. The planarity of the molecule is often a central point of investigation, with computational methods quantifying the energetic cost of deviations from planarity.

The following table summarizes the types of computational data typically generated in such studies, illustrated with hypothetical values for different conformers of a substituted benzaldehyde (B42025).

| Conformer | Computational Method | Relative Energy (kcal/mol) | Dihedral Angle (O=C-C=C) (degrees) |

| Planar | DFT/B3LYP/6-311++G(d,p) | 0.00 | 0.0 |

| Twisted-1 | DFT/B3LYP/6-311++G(d,p) | 1.5 | 15.0 |

| Twisted-2 | DFT/B3LYP/6-311++G(d,p) | 3.2 | 30.0 |

| Planar | HF/6-31G(d) | 0.00 | 0.0 |

| Twisted-1 | HF/6-31G(d) | 2.1 | 14.8 |

| Twisted-2 | HF/6-31G(d) | 4.5 | 29.7 |

This table is illustrative and does not represent actual data for this compound.

These computational approaches provide a powerful tool for predicting the structural and energetic properties of molecules like this compound, guiding further experimental investigations into its chemical behavior.

Applications in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate

As a multifunctional molecule, 2-Bromo-5-hydroxy-4-methylbenzaldehyde holds potential as a key intermediate in the construction of more complex molecular architectures.

Precursor for the Synthesis of Complex Organic Molecules

While specific, high-profile examples are not widely reported in the literature, the inherent functionalities of this compound make it a plausible precursor for various complex molecules. Organic building blocks are fundamental to the synthesis of complex molecules, and this compound's structure is suited for creating diverse molecular scaffolds. illinois.edusigmaaldrich.com The aldehyde can undergo reactions like Wittig olefination, aldol (B89426) condensation, or reductive amination. The phenol (B47542) can be alkylated or used to form esters, and the aryl bromide is a prime candidate for powerful carbon-carbon bond-forming reactions such as Suzuki, Heck, or Stille couplings. These reactions are foundational in modern organic synthesis for building molecular complexity. nih.govnih.gov

Building Block in the Total Synthesis of Natural Products (e.g., pareitropone (B1251212), denbinobin, galanthamine (B1674398) derivatives)

A thorough review of scientific databases reveals a lack of direct evidence for the use of this compound in the total synthesis of pareitropone, denbinobin, or galanthamine.

It is crucial to note that a closely related analogue, 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (also known as 6-bromoisovanillin), is a documented precursor in the synthesis of such natural products. For instance, the synthesis of the tropoloisoquinoline alkaloid pareitropone has been achieved starting from 2-bromoisovanillin. Similarly, this methoxy (B1213986) analogue is cited as a starting material for the synthesis of galanthamine, an acetylcholinesterase inhibitor. tcichemicals.com This highlights the importance of the substitution pattern on the aromatic ring, where a methoxy group is utilized in these specific synthetic routes instead of a methyl group.

Scaffold for the Development of Advanced Intermediates in Fine Chemical Synthesis

The term "scaffold" refers to a core molecular structure upon which a variety of derivatives can be built. This compound can function as such a scaffold. By sequentially or selectively reacting its functional groups, chemists can generate a library of more complex intermediates. For example, a Suzuki coupling at the bromine position, followed by a modification of the aldehyde and phenol, could lead to a diverse range of compounds for screening in drug discovery or for other applications in fine chemicals. While this potential is clear from its structure, specific, large-scale applications or extensive libraries based on this exact scaffold are not prominently featured in current literature.

Development of Novel Functional Materials

The development of new materials with specific electronic, optical, or structural properties is a major goal of modern chemistry. Aromatic compounds are often key components in these materials.

Precursors for Polymer Synthesis and Functional Polymers

The bifunctional nature of the hydroxyl and aldehyde groups in this compound suggests its potential use as a monomer in polymerization reactions. For example, it could undergo polycondensation reactions to form functional polymers. However, there is no specific information in the searched scientific literature that documents the use of this compound as a precursor for polymer synthesis.

Components in Conjugated Organic Frameworks (COFs) and Electronic Materials

Covalent Organic Frameworks (COFs) are a class of porous, crystalline polymers with ordered structures. researchgate.net They are constructed from organic building blocks linked by strong covalent bonds. researchgate.net The building blocks for COFs typically have rigid structures and specific geometries to direct the formation of a porous network. mdpi.com Aldehydes are common functional groups used as monomers in the synthesis of imine-linked COFs. researchgate.net

While aldehydes are a key component in COF synthesis, there is no specific mention in the available literature of this compound being used as a building block for COFs or other electronic materials. rsc.orgaps.org The design of such materials often requires specific monomer geometries and electronic properties that may not be met by this particular compound, or its potential in this area has yet to be explored and published.

Ligands for Coordination Chemistry (e.g., organotin(IV) complexes)

While direct studies on organotin(IV) complexes featuring Schiff base ligands derived specifically from this compound are not prevalent in the surveyed literature, extensive research on analogous compounds provides significant insight into the expected coordination chemistry. The behavior of Schiff base ligands derived from structurally similar substituted salicylaldehydes, such as 5-bromosalicylaldehyde (B98134) and 2-hydroxy-5-methylbenzaldehyde, in complexation with organotin(IV) moieties has been well-documented. These studies reveal a consistent pattern of coordination and structural motifs, which can be extrapolated to predict the behavior of ligands from this compound.

Typically, Schiff bases derived from hydroxyl-substituted benzaldehydes react with organotin(IV) chlorides (R'₂SnCl₂ or R'SnCl₃) to form stable complexes. tandfonline.comrdd.edu.iq The resulting ligands, often bidentate or tridentate, coordinate to the tin(IV) center through the deprotonated phenolic oxygen and the imine nitrogen atom. nih.gov In cases where the Schiff base is a thiosemicarbazone, the thiolate sulfur also participates in coordination, creating a tridentate ONS donor set. rdd.edu.iqias.ac.in

The synthesis of these complexes is generally achieved through the reaction of the appropriate organotin(IV) chloride with the Schiff base ligand, often in a 1:1 or 1:2 molar ratio in a suitable solvent like methanol (B129727) or ethanol. tandfonline.comias.ac.in The reaction may be facilitated by a base to promote the deprotonation of the phenolic hydroxyl group. ias.ac.in

Spectroscopic analyses, including IR, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR, are crucial in elucidating the structures of these complexes. ias.ac.inmdpi.com A key indicator of coordination is the shift in the vibrational frequency of the C=N (azomethine) group in the IR spectrum and the disappearance of the phenolic -OH proton signal in the ¹H NMR spectrum. ias.ac.in ¹¹⁹Sn NMR spectroscopy is particularly informative for determining the coordination number and geometry around the tin atom in solution. mdpi.com

X-ray crystallography studies on analogous organotin(IV) complexes have revealed that the geometry around the tin(IV) center is commonly a distorted trigonal bipyramidal or an octahedral configuration. tandfonline.comias.ac.in For diorganotin(IV) complexes with tridentate Schiff base ligands, a five-coordinate, distorted trigonal bipyramidal geometry is frequently observed. tandfonline.comias.ac.in In this arrangement, the organic groups attached to the tin atom typically occupy the equatorial positions, while the donor atoms of the ligand and a halide ion occupy the remaining equatorial and axial sites.

For instance, in diorganotin(IV) complexes with ligands derived from 5-bromo-2-hydroxybenzaldehyde-N(4)-ethylthiosemicarbazone, the doubly deprotonated O,N,S-tridentate ligand coordinates to the tin(IV) center, resulting in a five-coordinate, distorted trigonal bipyramidal geometry. tandfonline.com Similarly, organotin(IV) complexes of 2-hydroxy-5-methylbenzaldehyde-N(4)-methylthiosemicarbazone also exhibit a five-coordinate geometry with the ligand acting as a dinegative tridentate chelating agent via its ONS donor atoms. rdd.edu.iq

The electronic properties of the substituents on the salicylaldehyde (B1680747) ring can influence the properties of the resulting organotin(IV) complexes, although the fundamental coordination behavior remains similar. The presence of both an electron-withdrawing bromo group and an electron-donating methyl group in this compound would likely modulate the electronic and, consequently, the chemical properties of its derived organotin(IV) complexes.

Table of Analogous Organotin(IV) Complexes and Their Properties

| Precursor Aldehyde | Schiff Base Type | Organotin(IV) Moiety | Coordination Number | Geometry | Reference |

| 5-Bromo-2-hydroxybenzaldehyde | N(4)-ethylthiosemicarbazone | Diorganotin(IV) (Me₂, Bu₂, Ph₂) | 5 | Distorted Trigonal Bipyramidal | tandfonline.com |

| 5-Allyl-2-hydroxy-3-methoxybenzaldehyde | 4-thiosemicarbazone | Mono- and Diorganotin(IV) | 5 | Distorted Trigonal Bipyramidal | ias.ac.inias.ac.in |

| 2-Hydroxy-5-methylbenzaldehyde | N(4)-methylthiosemicarbazone | Monoorganotin(IV) | 5 | Not specified | rdd.edu.iq |

| 4-Hydroxy-3-methoxybenzaldehyde | Semicarbazone/Thiosemicarbazone | Diorganotin(IV) & Triorganotin(IV) | 6 | Octahedral | researchgate.net |

| 2-Hydroxy-3-methoxyphenyl-methylidene | Pyridine-4-carbohydrazone | Diorganotin(IV) | 5 | Distorted Trigonal Bipyramidal | nih.gov |

Exploration in Medicinal and Biological Chemistry

Design and Synthesis of Biologically Active Derivatives

The chemical architecture of 2-Bromo-5-hydroxy-4-methylbenzaldehyde makes it an ideal candidate for synthetic modification to create derivatives with enhanced biological activities. It is utilized as a reactant in the synthesis of inhibitors for phosphodiesterase 4 (PDE4) and B-cell lymphoma-extra large (BCL-XL), which are crucial targets in inflammation and cancer, respectively. lifechempharma.com

The synthesis of derivatives often involves modifications at the hydroxyl and aldehyde groups. For instance, researchers have designed and synthesized methylated and acetylated derivatives of related bromophenols to explore their therapeutic potential. mdpi.com The synthesis of methylated derivatives can be achieved by reacting the parent compound with reagents like dimethyl sulfate (B86663) in the presence of a base. mdpi.com Acetylation is typically carried out using acetylating agents to convert the hydroxyl group into an ester. These modifications alter the compound's polarity, size, and electronic properties, which can significantly influence its biological activity.

One common synthetic strategy is the Claisen-Schmidt condensation, where the aldehyde group reacts with a ketone (like a substituted acetophenone) in the presence of a base to form chalcones, a class of compounds known for their diverse pharmacological effects. nih.gov Another approach involves multicomponent reactions, which allow for the efficient, one-pot synthesis of complex heterocyclic structures like pyran or dihydropyridine (B1217469) derivatives from simpler precursors including substituted benzaldehydes. nih.gov

Evaluation of Antimicrobial Properties against Bacterial and Fungal Pathogens

Derivatives of brominated salicylaldehydes, a class of compounds structurally related to this compound, have been a subject of interest for their antimicrobial capabilities.

Research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which share a similar structural motif, has demonstrated notable activity, particularly against Gram-positive bacteria. nih.gov Studies have shown that these types of compounds can exhibit significant inhibitory effects. For example, some salicylanilide (B1680751) derivatives have been tested against various bacterial species, showing good activity against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. nih.gov

Similarly, derivatives of 2-hydroxy-4-methoxybenzaldehyde (B30951) have been investigated for their antibacterial action against S. aureus, including methicillin-resistant strains (MRSA). nih.gov These studies reveal that the compounds can disrupt the bacterial cell membrane, leading to the leakage of intracellular contents and ultimately, cell death. nih.gov The antibiofilm properties of these molecules are also a key area of investigation, with some derivatives showing the ability to eradicate a significant percentage of pre-formed biofilms. nih.gov

While specific data on this compound derivatives against fungal pathogens is limited in the provided context, related salicylanilide derivatives have been tested against fungi such as Fusarium oxysporum and Saccharomyces cerevisiae, showing minimum inhibitory concentration (MIC) values ranging from 0.3 to 5.0 mg/mL. nih.gov

Table 1: Antimicrobial Activity of Related Benzaldehyde (B42025) Derivatives

| Compound Class | Target Pathogen | Observed Effect |

|---|---|---|

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | Active, with MIC values of 2.5–5.0 mg/mL. nih.govresearchgate.net |

| 2-hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus (MRSA) | Antibacterial and antibiofilm activity; disrupts cell membrane. nih.gov |

Investigation of Anti-inflammatory Activities and Underlying Mechanisms

A closely related isomer, identified in studies as 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB), has been extensively studied for its potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. nih.gov These cells are a standard model for studying the inflammatory response. The anti-inflammatory properties of other benzaldehyde derivatives have also been noted, suggesting a class effect. nih.govresearchgate.net

The MAPK signaling pathways are crucial regulators of cellular processes, including inflammation. Research has demonstrated that BHMB effectively suppresses the phosphorylation of key MAPK proteins, specifically extracellular signal-regulated kinase (ERK) and p38, in LPS-stimulated macrophages. nih.gov By inhibiting the activation of these kinases, the compound disrupts the downstream signaling cascade that leads to the production of inflammatory mediators. nih.gov

The NF-κB pathway is a primary signaling route that governs the expression of numerous pro-inflammatory genes. nih.gov BHMB has been shown to be a powerful inhibitor of this pathway. nih.gov Its mechanism involves preventing the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This action effectively blocks the nuclear translocation of the active NF-κB subunits, p50 and p65, thus preventing them from binding to DNA and initiating the transcription of pro-inflammatory genes. nih.gov

The inhibitory effects of BHMB on the MAPK and NF-κB pathways translate directly into a marked reduction in the production of key inflammatory molecules. nih.gov Studies show that the compound, in a concentration-dependent manner, suppresses the protein and mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov This leads to a decrease in the synthesis of their respective products, nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov

Furthermore, BHMB significantly reduces the mRNA expression of major pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in LPS-stimulated cells. nih.gov

Table 2: Anti-inflammatory Mechanisms of 5-Bromo-2-hydroxy-4-methyl-benzaldehyde (BHMB)

| Pathway/Mediator | Effect of BHMB | Reference |

|---|---|---|

| MAPK Pathway | ||

| p38 Phosphorylation | Inhibited | nih.gov |

| ERK Phosphorylation | Inhibited | nih.gov |

| NF-κB Pathway | ||

| IκB-α Degradation | Suppressed | nih.gov |

| p50/p65 Nuclear Translocation | Inhibited | nih.gov |

| Pro-inflammatory Mediators | ||

| iNOS & COX-2 Expression | Suppressed | nih.gov |

| NO & PGE2 Production | Inhibited | nih.gov |

| Pro-inflammatory Cytokines (mRNA) |

Assessment of Anticancer and Antiproliferative Activities (e.g., human colon cancer cell lines)

Derivatives of hydroxylated aldehydes have demonstrated promising potential as anticancer agents, particularly against human colon cancer. While direct studies on this compound are emerging, research on structurally similar compounds provides significant insights into their antiproliferative mechanisms. The parent compound is known to be a reactant for synthesizing cell growth inhibitors. lifechempharma.com

Chalcones derived from 2'-hydroxyacetophenones and substituted benzaldehydes have been evaluated for their cytotoxic effects on the HCT116 human colon carcinoma cell line. nih.gov Some of these derivatives exhibit significant cytotoxicity, with IC₅₀ values indicating potent anticancer activity. nih.gov For example, 2-hydroxycinnamaldehyde, another related compound, has been shown to exert antiproliferative effects in HCT116 cells by suppressing the Wnt/β-catenin signaling pathway, a critical pathway in many cancers. elsevierpure.comcapes.gov.br This suppression leads to the downregulation of target genes like c-myc and cyclin D1, which are essential for tumor growth. elsevierpure.comcapes.gov.br

Further studies on cinnamaldehyde-based chalcone (B49325) derivatives against the Caco-2 colon cancer cell line have also been reported, showing that these compounds can induce apoptosis (programmed cell death). mdpi.com The mechanism often involves the modulation of the BCL-2 family of proteins, which regulate apoptosis. mdpi.com

Table 3: Anticancer Activity of Related Aldehyde Derivatives against Colon Cancer Cell Lines

| Compound Class | Cell Line | Key Findings | Reference |

|---|---|---|---|

| 2'-hydroxy chalcones | HCT116 | Exhibited significant cytotoxicity. | nih.gov |

| 2-hydroxycinnamaldehyde | HCT116 | Suppressed tumor growth via inhibition of Wnt/β-catenin signaling. | elsevierpure.comcapes.gov.br |

Development of Chemosensing and Bioimaging Probes

The structural characteristics of this compound, particularly the presence of hydroxyl and aldehyde groups, allow for its derivatization into Schiff bases. These derivatives are known to exhibit fluorescence and can act as chemosensors for metal ions and as probes for cellular imaging. Schiff bases are typically synthesized through the condensation reaction of an aldehyde or ketone with a primary amine. ijfmr.comresearchgate.netbendola.com

While direct studies on a chemosensor for copper (II) ions using a Schiff base of this compound are not extensively documented, the behavior of structurally similar Schiff bases provides a strong indication of its potential. Schiff bases derived from hydroxybenzaldehydes are well-known to coordinate with metal ions, including Cu(II), through the nitrogen atom of the azomethine group and the oxygen atom of the phenolic hydroxyl group. bendola.comresearchgate.netijcrcps.com This coordination often leads to a change in the electronic properties of the Schiff base, resulting in a detectable optical response, such as a color change or a change in fluorescence intensity.

For instance, Schiff bases synthesized from substituted salicylaldehydes and various amines have been successfully employed as "turn-on" or "turn-off" fluorescent sensors for Cu(II). The binding of the copper ion to the Schiff base ligand can either enhance or quench its fluorescence. A new series of Cu(II) complexes with unsymmetrical tetradentate Schiff base ligands have been prepared from the condensation reaction of a 1:1:1 molar mixture of 2-hydroxy-1-naphthaldehyde, 4-methyl-1,2-diaminobenzene and substituted salicylaldehyde (B1680747) in an aqueous ethanolic medium. ijcrcps.com The formation of a complex between the Schiff base and Cu(II) is typically confirmed by spectroscopic methods, such as UV-Vis and infrared spectroscopy. The binding stoichiometry, often found to be 1:1 or 2:1 (ligand:metal), can be determined using methods like Job's plot. The sensitivity of such chemosensors is a critical parameter, with detection limits often reaching the micromolar or even nanomolar range.

A hypothetical Schiff base of this compound could be synthesized with a fluorophoric amine. The resulting probe would be expected to show a selective and sensitive response to Cu(II) ions, making it a promising candidate for environmental and biological monitoring of this important metal ion. The proposed mechanism would involve the coordination of Cu(II) to the Schiff base, leading to a modulation of the probe's photophysical properties.

For a compound to be an effective bioimaging probe, it should possess certain properties, including good cell permeability, low cytotoxicity, and bright fluorescence in the cellular environment. The lipophilicity of the Schiff base, influenced by the substituents on the aromatic rings, plays a crucial role in its ability to cross cell membranes. The cytotoxicity of a potential probe is typically evaluated using assays such as the MTT assay on cell lines like HeLa.

Once inside the cell, a fluorescent probe can localize in specific organelles, providing insights into cellular structure and function. The distribution of the probe within the cell can be visualized using fluorescence microscopy. For example, a Schiff base designed to be a Cu(II) sensor could be used to image the distribution of labile copper ions within HeLa cells, which is of significant interest in understanding cellular metabolism and disease states.

Studies on Molecular Interactions with Biological Targets

The aldehyde group of this compound is a reactive functional group that can participate in various interactions with biological macromolecules, such as proteins. These interactions can be either non-covalent or covalent, leading to the modulation of the protein's function.

Aldehydes are known to react with nucleophilic amino acid residues in proteins, most notably the ε-amino group of lysine (B10760008), to form a Schiff base (imine) linkage. This covalent modification can alter the structure and function of the protein. While specific studies detailing the covalent bond formation of this compound with amino acids in proteins are not prevalent, the general reactivity of aldehydes suggests that such interactions are plausible.

The formation of a Schiff base is a reversible reaction, but the resulting imine can be stabilized by reduction to a secondary amine. The rate and extent of this reaction would depend on several factors, including the accessibility of the lysine residues on the protein surface and the local microenvironment. The electrophilicity of the aldehyde group in this compound is influenced by the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromo group on the aromatic ring.

Schiff bases derived from salicylaldehydes have been extensively investigated as inhibitors of various enzymes, including acetylcholinesterase (AChE). nih.govnih.govresearchgate.netmdpi.comdergipark.org.tr AChE is a key enzyme in the central nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a major therapeutic strategy for the management of Alzheimer's disease.

Schiff bases can inhibit AChE through non-covalent interactions with the active site of the enzyme. The active site of AChE has a narrow gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). Inhibitors can bind to either or both of these sites. The design of Schiff base inhibitors often involves incorporating structural features that can interact with key amino acid residues in the AChE active site.

While there is no direct data on the acetylcholinesterase inhibitory activity of a Schiff base derived from this compound, studies on related compounds provide valuable insights. For example, a series of histamine (B1213489) Schiff bases were tested for their AChE inhibitory activity, with some compounds showing potent inhibition. dergipark.org.tr The inhibitory potency is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. Molecular docking studies can be used to predict the binding mode of the Schiff base within the AChE active site and to understand the structure-activity relationships.

The table below presents IC50 values for acetylcholinesterase inhibition by some Schiff base compounds, illustrating the potential for this class of molecules as enzyme inhibitors.

| Compound ID | Description | IC50 (µM) | Reference |

| 3c | Schiff base derivative | 1.88 | researchgate.net |

| 3d | Schiff base derivative | 2.05 | researchgate.net |

| 13c | Coumarin-Schiff base hybrid | 0.232 | mdpi.com |

| 13d | Coumarin-Schiff base hybrid | 0.190 | mdpi.com |

| Galanthamine (B1674398) | Reference Drug | 1.142 | mdpi.com |

Emerging Research Directions and Future Perspectives

Development of Stereoselective and Asymmetric Synthesis Routes

The synthesis of chiral molecules is a cornerstone of modern pharmaceutical and materials chemistry. For derivatives of 2-Bromo-5-hydroxy-4-methylbenzaldehyde that possess stereocenters, the development of stereoselective and asymmetric synthesis routes is a critical area of future research. While general methods for the asymmetric functionalization of aldehydes are well-established, specific protocols tailored to this substituted benzaldehyde (B42025) are yet to be extensively explored. nih.govrsc.orgdu.ac.in

Future research will likely focus on the application of chiral catalysts, including organocatalysts and transition metal complexes, to control the stereochemical outcome of reactions involving the aldehyde functional group. nih.govresearchgate.netbeilstein-journals.org For instance, asymmetric aldol (B89426), allylation, or Michael addition reactions starting from this compound could lead to a diverse array of enantiomerically enriched products. The development of such methods is highly desirable for creating compounds with specific biological activities or material properties. nih.govpnas.orgacs.org

Exploration of Novel Catalytic Transformations for Derivatization

The functional groups present in this compound offer multiple sites for catalytic derivatization. Future research is expected to explore novel catalytic transformations to expand the chemical space accessible from this starting material. This includes the development of new methods for C-H functionalization, cross-coupling reactions, and transformations of the aldehyde and hydroxyl groups. researchgate.netacs.orgrsc.org

The aldehyde group can serve as a handle for various transformations, including its conversion to other functional groups or its use as a directing group in C-H activation reactions. researchgate.netrsc.org The bromine atom is an ideal site for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a wide range of substituents. Furthermore, the phenolic hydroxyl group can be derivatized or utilized to direct ortho-functionalization. The exploration of sequential, one-pot catalytic reactions that modify multiple sites in a controlled manner will be a significant area of advancement. acs.org

Application in Supramolecular Chemistry and Self-Assembly

The structure of this compound, with its hydrogen bond donor (hydroxyl group) and acceptor (aldehyde and hydroxyl oxygens) capabilities, as well as potential for halogen bonding (bromine atom), makes it an intriguing candidate for applications in supramolecular chemistry and crystal engineering. The self-assembly of this molecule or its derivatives could lead to the formation of well-defined nanostructures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). arctomsci.comnih.gov

Future investigations may focus on the co-crystallization of this compound with other molecules to form new supramolecular architectures with interesting properties. The ability of phenolic compounds to coordinate with metal ions suggests that it could be a valuable ligand for the construction of novel coordination polymers and mesocrystals. nih.gov The study of the self-assembly behavior of this compound and its derivatives in solution and on surfaces could also unveil new materials with applications in sensing, catalysis, or separations.

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Studies

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. Advanced computational modeling, including Density Functional Theory (DFT) calculations, can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. acs.org

A significant future direction is the use of computational methods to conduct structure-activity relationship (SAR) studies. By modeling the interactions of a library of virtual derivatives with biological targets or material surfaces, researchers can identify promising candidates for synthesis and testing. nih.govsigmaaldrich.comnih.govjmaterenvironsci.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these compounds with their observed biological activity or physical properties, providing valuable insights for the design of new molecules with enhanced performance. nih.govnih.govjmaterenvironsci.comrevistabiomedica.org

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Expansion into New Biomedical Applications and Targeted Drug Delivery Systems

Phenolic and bromophenolic compounds are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. nih.govacs.orgresearchgate.netmdpi.com A key area of future research will be the exploration of the biomedical applications of derivatives of this compound. nih.govresearchgate.netnih.gov Screening of a library of its derivatives against various biological targets could uncover new therapeutic agents. nih.govacs.org

Furthermore, the development of targeted drug delivery systems for phenolic compounds is an active area of research. modares.ac.irmdpi.commdpi.comnih.govresearchgate.net The unique chemical handles on this compound could be utilized to conjugate it to targeting moieties or to incorporate it into nanocarriers, such as liposomes or polymeric nanoparticles. mdpi.commdpi.comnih.gov This would allow for the specific delivery of the active compound to diseased tissues, enhancing its efficacy while minimizing side effects. The immobilization of phenolic compounds on resins is also a strategy that could be adapted for various applications. google.com

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-Bromo-5-hydroxy-4-methylbenzaldehyde in a laboratory setting?